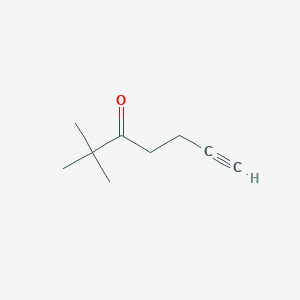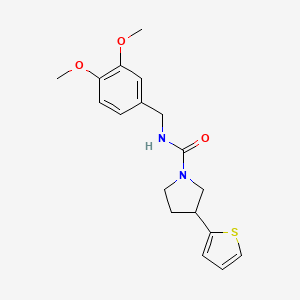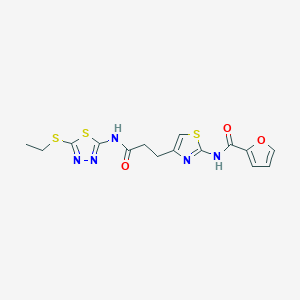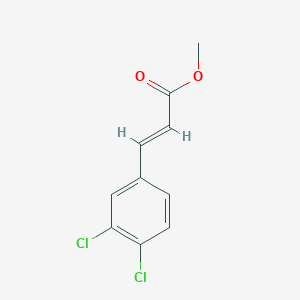
2,2-Dimethylhept-6-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethylhept-6-yn-3-one is a chemical compound with the CAS Number: 51060-08-3 . It has a molecular weight of 138.21 .
Synthesis Analysis
A three-step batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification: after a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylhept-6-yn-3-one consists of carbon and hydrogen atoms. The carbon atoms in the chemical structure are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated .Scientific Research Applications
Photophysical Study of Probes
One of the applications of 2,2-Dimethylhept-6-yn-3-one derivatives is in photophysical studies. For instance, probes like acrylodan, ANS, and prodan, which include dimethylamino naphthalenyl groups, have been examined for their behavior in various solvents and aqueous mixtures. These probes are useful in studying biological systems, particularly in understanding the properties that govern their emission maxima in different solvents (Moreno Cerezo et al., 2001).
Chemical Probes for RNA Structure
2,2-Dimethylhept-6-yn-3-one derivatives have also been used in probing the secondary and tertiary interactions of RNA molecules. Chemical reactions like dimethyl sulfate monitoring can sense tertiary interactions at guanosines, providing valuable insights into RNA's structural aspects in different conditions (Peattie & Gilbert, 1980).
Nucleic Acid Research
Dimethyl groups, similar to those in 2,2-Dimethylhept-6-yn-3-one, have been employed in the study of nucleic acids. For instance, dimethyl sulfate has been used to investigate the interactions of certain drugs with oligonucleotides. Such studies are crucial for understanding drug-DNA interactions and the development of sequence-specific artificial photonucleases (Slama-Schwok et al., 1989).
Enzyme Kinetics and Neuropeptide Sequencing
2,2-Dimethylhept-6-yn-3-one derivatives can be used in enzyme kinetics and neuropeptide sequencing. The use of dimethyl labeling strategies assists in de novo sequencing of neuropeptides, helping to understand peptide structures and functions. This application is particularly useful in the field of proteomics (Fu & Li, 2005).
Catalytic Performance in Chemical Synthesis
Dimethyl derivatives, akin to 2,2-Dimethylhept-6-yn-3-one, have been investigated for their role as catalysts in chemical synthesis. For example, the methylation of certain compounds over metal-loaded zeolite catalysts is a critical process in the production of commercially important chemicals, where dimethyl derivatives can play a significant role (Güleç et al., 2018).
Luminescence in Material Science
In material science, derivatives of 2,2-Dimethylhept-6-yn-3-one are used for their luminescent properties. For instance, lanthanide podates with predetermined structural and photophysical properties have been developed for creating strongly luminescent materials. Such materials have applications in areas like lighting, display technologies, and bioimaging (Piguet et al., 1996).
Corrosion Inhibition in Industrial Applications
Spirocyclopropane derivatives, which are structurally related to 2,2-Dimethylhept-6-yn-3-one, have been studied for their use in corrosion inhibition. They are effective in protecting metals in acidic environments, making them valuable in industrial applications (Chafiq et al., 2020).
properties
IUPAC Name |
2,2-dimethylhept-6-yn-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-5-6-7-8(10)9(2,3)4/h1H,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZIKZDHXTXQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhept-6-yn-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2823633.png)
![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)




![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2823644.png)

![2-Methyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2823647.png)

![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2823653.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)